molecular formula C14H20N2O3S B2703854 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954709-07-0

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2703854
CAS No.: 954709-07-0
M. Wt: 296.39
InChI Key: RODGFXAROZKXSH-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound combines a sulfonyl group with a tetrahydroisoquinoline moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propylsulfonyl Group: The sulfonylation of the tetrahydroisoquinoline core is achieved by reacting it with propylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the sulfonylated tetrahydroisoquinoline using acetic anhydride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of green solvents can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.

    Substitution: The acetamide and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes like dihydrofolate reductase.

    Medicine: Investigated for its anticancer and antimicrobial properties. It has shown activity against various cancer cell lines and bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.

    Pathways: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can be compared with other sulfonamide derivatives:

    Similar Compounds: Sulfamethoxazole, sulfasalazine, and acetazolamide.

    Uniqueness: The presence of the tetrahydroisoquinoline moiety and the specific propylsulfonyl group distinguishes it from other sulfonamides, potentially offering unique biological activities and therapeutic benefits.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-8-20(18,19)16-7-6-12-4-5-14(15-11(2)17)9-13(12)10-16/h4-5,9H,3,6-8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODGFXAROZKXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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